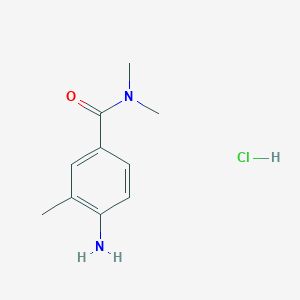

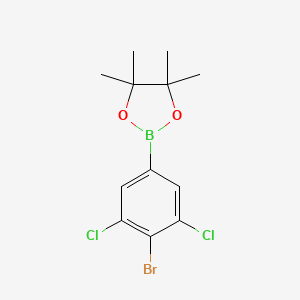

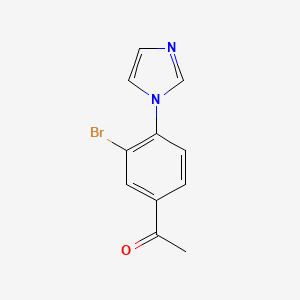

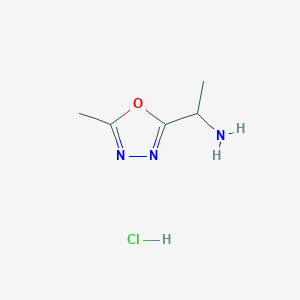

![molecular formula C12H21NO5 B1524747 3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid CAS No. 1334146-00-7](/img/structure/B1524747.png)

3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid

説明

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate .Molecular Structure Analysis

The Boc group modifies the reactivity of the reagent as a hydride donor and increases its solubility in nonpolar solvents .Chemical Reactions Analysis

Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .科学的研究の応用

Application 1: Dipeptide Synthesis

- Summary of Application: This compound is used in the synthesis of dipeptides. It is derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) and used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Methods of Application: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

- Results or Outcomes: The dipeptides were obtained in satisfactory yields .

Application 2: Ring-Opening Polymerization

- Summary of Application: This compound is used in the controlled ring-opening polymerization of N - (3- tert -butoxy-3-oxopropyl) glycine derived N -carboxyanhydrides towards well-defined peptoid-based polyacids .

- Methods of Application: The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight ( Mn) with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .

- Results or Outcomes: The cloaked carboxyl groups on the poly ( N - (3- tert -butoxy-3-oxopropyl) glycine) can be readily unveiled in mild acidic conditions to yield the poly ( N - (2-carboxyethyl) glycine), a structural mimic of poly (glutamic acid) .

Application 3: Chiral Separation

- Summary of Application: This compound is used in the chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid from mixed (2S,4S)-TBMP and (2S,4R)-TBMP, an important intermediate for the anti-HCV drug Velpatasvir .

- Methods of Application: An effective approach was developed for the first time, eliminating the need for salinization and dissociation processes and several organic solvents with water .

- Results or Outcomes: The method was successful in separating the chiral compounds .

Application 4: Amine Protection

- Summary of Application: The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .

- Methods of Application: Simple rapid stirring of a mixture of the amine and di-tert-butyl dicarbonate (Boc 2 O) suspended in water at ambient temperature .

- Results or Outcomes: The amine bound to a tert-Boc protecting group .

Application 5: Enantioselective Preparation

- Summary of Application: This compound is used in the first catalytic enantioselective preparation of unsaturated prolines .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The enantioselective preparation of these unsaturated prolines was successful .

Application 6: Organic Synthesis

- Summary of Application: This compound is used in the synthesis of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Application 7: Amine Protection

- Summary of Application: The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .

- Methods of Application: Simple rapid stirring of a mixture of the amine and di-tert-butyl dicarbonate (Boc 2 O) suspended in water at ambient temperature .

- Results or Outcomes: The amine bound to a tert-Boc protecting group .

Application 8: Room-Temperature Ionic Liquids

- Summary of Application: This compound is used in the synthesis of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Application 9: Enantioselective Preparation

- Summary of Application: This compound is used in the first catalytic enantioselective preparation of unsaturated prolines .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The enantioselective preparation of these unsaturated prolines was successful .

将来の方向性

特性

IUPAC Name |

2,2,5-trimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-7-8(9(14)15)13(12(5,6)17-7)10(16)18-11(2,3)4/h7-8H,1-6H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAFMGLANQGVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

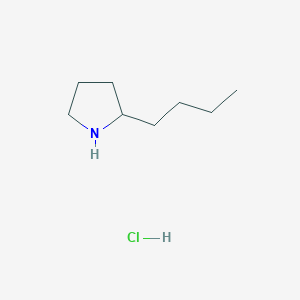

![([1-(Ethoxymethyl)cyclopropyl]methyl)amine hydrochloride](/img/structure/B1524676.png)